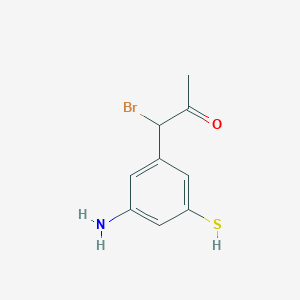
1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one typically involves the reaction of 3-amino-5-mercaptobenzene with 1-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and concentration of reactants.
化学反应分析
Types of Reactions
1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
科学研究应用
1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromopropanone moiety can also participate in alkylation reactions, further modifying biological molecules and affecting their function .
相似化合物的比较
Similar Compounds
3-Amino-5-mercapto-1,2,4-triazole: Known for its corrosion inhibition properties.
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one: Similar structure but with a different bromine position.
属性
分子式 |
C9H10BrNOS |
|---|---|
分子量 |
260.15 g/mol |
IUPAC 名称 |
1-(3-amino-5-sulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,11H2,1H3 |
InChI 键 |
GQNKAKLOVMRXLN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=CC(=C1)S)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















